molecular formula C26H32N2O4S B300469 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide

2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide

Cat. No. B300469
M. Wt: 468.6 g/mol
InChI Key: OAFNCQUGEBDPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide, also known as A-317491, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. This compound belongs to the class of N-(arylamino)acetamides and has been found to exhibit potent inhibitory effects on certain ion channels and receptors.

Mechanism of Action

The mechanism of action of 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide involves its inhibition of certain ion channels and receptors, including P2X3 and P2X2/3 receptors, TRPV1 channels, and Nav1.7 channels. By inhibiting these channels and receptors, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide can reduce nociceptive signaling, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide has been found to have several biochemical and physiological effects, including reducing pain and inflammation, inhibiting cancer cell proliferation, and reducing the release of pro-inflammatory cytokines from activated macrophages. 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide has also been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, making it suitable for use in animal models and clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide in lab experiments is its potency and selectivity for certain ion channels and receptors, which allows for precise modulation of nociceptive signaling, inflammation, and cancer cell proliferation. However, one limitation of using 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide is its potential off-target effects, which may interfere with other cellular processes and lead to unwanted side effects.

Future Directions

There are several future directions for research on 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide, including:
1. Further investigation of its potential as a therapeutic agent in pain, inflammation, and cancer.
2. Optimization of its pharmacokinetic profile to improve its efficacy and safety in animal models and clinical trials.
3. Development of novel analogs and derivatives of 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide with improved potency and selectivity for certain ion channels and receptors.
4. Investigation of its potential as a tool compound for studying the role of ion channels and receptors in cellular processes.
In conclusion, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide is a synthetic compound that has shown promising potential as a therapeutic agent in various diseases. Its potency and selectivity for certain ion channels and receptors make it a valuable tool for studying cellular processes and developing novel therapies. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic profile for clinical use.

Synthesis Methods

The synthesis of 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide involves several steps, starting with the reaction of 1-adamantylamine with 4-chlorobenzenesulfonyl chloride to form 4-(1-adamantyl)(methylsulfonyl)aniline. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the final product, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide. The synthesis of 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including pain, inflammation, and cancer. In pain research, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide has been found to exhibit potent inhibitory effects on P2X3 and P2X2/3 receptors, which are involved in nociceptive signaling. Inflammation research has also shown that 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide can inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated macrophages. In cancer research, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer.

properties

Product Name

2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide

Molecular Formula

C26H32N2O4S

Molecular Weight

468.6 g/mol

IUPAC Name

2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H32N2O4S/c1-32-24-9-5-22(6-10-24)27-25(29)17-28(33(2,30)31)23-7-3-21(4-8-23)26-14-18-11-19(15-26)13-20(12-18)16-26/h3-10,18-20H,11-17H2,1-2H3,(H,27,29)

InChI Key

OAFNCQUGEBDPRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C

Origin of Product

United States

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